molecular formula C4H6O4 B1316312 (1,2,3,4-13C4)butanedioic acid CAS No. 201595-67-7

(1,2,3,4-13C4)butanedioic acid

Cat. No.: B1316312
CAS No.: 201595-67-7
M. Wt: 122.059 g/mol
InChI Key: KDYFGRWQOYBRFD-JCDJMFQYSA-N
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Description

(1,2,3,4-13C4)butanedioic acid: is a labeled form of succinic acid where all four carbon atoms are replaced with the carbon-13 isotope. This compound is widely used in scientific research, particularly in studies involving metabolic pathways and reaction mechanisms. Its molecular formula is C4H6O4, and it is a colorless crystalline solid with good thermal stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of succinic acid-13C4 typically involves the synthesis of ordinary succinic acid, but with the use of cyanide or acetate containing carbon-13 isotopes as the carbon source. This isotope labeling allows for the incorporation of carbon-13 into the succinic acid molecule .

Industrial Production Methods: While specific industrial production methods for succinic acid-13C4 are not widely documented, the general approach involves the use of labeled precursors in a controlled synthesis environment. The process ensures high isotopic purity and consistency in the final product .

Chemical Reactions Analysis

Types of Reactions: (1,2,3,4-13C4)butanedioic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride are often used.

    Esterification: Alcohols and acid catalysts are used for esterification reactions.

    Dehydration: Dehydration reactions typically require heat.

Major Products:

    Oxidation: Various oxidation products.

    Reduction: Succinic semialdehyde.

    Esterification: Esters of succinic acid.

    Dehydration: Succinic anhydride.

Scientific Research Applications

Chemistry: (1,2,3,4-13C4)butanedioic acid is used as a standard in quantitative mass spectrometry-based experiments. It helps in studying metabolic pathways and reaction mechanisms .

Biology: In biological research, it is used to trace metabolic processes and understand the role of succinic acid in cellular metabolism .

Medicine: this compound has been studied for its potential therapeutic effects, including its role in treating sepsis, cancer, and obesity. It is also used to evaluate the pharmacokinetics and tissue distribution of succinic acid in vivo .

Industry: In the industrial sector, succinic acid-13C4 is used as a precursor for the synthesis of various chemicals and materials. It is also employed in the production of biodegradable polymers .

Mechanism of Action

(1,2,3,4-13C4)butanedioic acid exerts its effects by participating in the citric acid cycle (Krebs cycle), where it serves as an electron donor in the production of fumaric acid and FADH2. This process is crucial for cellular energy production. Additionally, succinic acid has been shown to stimulate neural system recovery, bolster the immune system, and reduce the effects of hangovers by activating the degradation of acetaldehyde .

Comparison with Similar Compounds

Uniqueness: (1,2,3,4-13C4)butanedioic acid is unique due to its isotopic labeling, which allows for precise tracking and analysis in scientific research. This makes it particularly valuable in studies involving metabolic pathways and reaction mechanisms .

Biological Activity

Overview

(1,2,3,4-13C4)butanedioic acid, also known as succinic acid-13C4, is a carbon-13 labeled form of succinic acid. This compound plays a crucial role in metabolic studies due to its ability to act as a tracer in various biochemical pathways. Its unique isotopic labeling allows researchers to track its incorporation into biological molecules, providing insights into metabolic fluxes and pathways.

  • Molecular Formula : C4H6O4
  • CAS Number : 201595-67-7
  • Appearance : Colorless crystalline solid
  • Thermal Stability : Good

This compound participates actively in the tricarboxylic acid (TCA) cycle. It is converted into fumarate by the enzyme succinate dehydrogenase, which is part of the electron transport chain essential for ATP production. The compound interacts with several enzymes and proteins involved in energy metabolism, including:

  • Succinate Dehydrogenase
  • Fumarase
  • Malate Dehydrogenase

Energy Production

The compound is integral to energy production within aerobic organisms. Its role in the TCA cycle facilitates the generation of ATP, which is crucial for cellular functions.

Cellular Effects

Research indicates that this compound influences various cellular processes:

  • Cell Signaling : It can activate signaling pathways that regulate metabolism and energy expenditure.
  • Gene Expression : The compound affects the expression of genes involved in metabolic processes.
  • Thermogenesis : It induces uncoupling protein 1-dependent thermogenesis, aiding in body temperature regulation and energy expenditure.

Therapeutic Potential

Studies have shown potential therapeutic applications of this compound:

  • Improvement of Glucose Tolerance : It has been reported to enhance glucose tolerance and ameliorate diet-induced obesity.
  • Role in Hematopoiesis : The compound may play a role in blood cell formation.
  • Applications in Sepsis and Cancer Treatment : Research suggests its utility in treating sepsis and various cancers.

Metabolic Tracing Studies

This compound has been used extensively as a tracer in metabolic studies. For instance:

  • A study demonstrated its incorporation into metabolic pathways involving carbohydrates and fatty acids, allowing researchers to elucidate metabolic fluxes .
  • Another research highlighted its role in understanding sex differences in glioblastoma metabolism by tracking glutamine uptake using isotopically labeled compounds .

Enzyme Interaction Studies

Research has shown that this compound can influence enzyme activity:

  • It enhances the activity of succinate dehydrogenase and affects downstream signaling pathways related to energy metabolism .

Data Table: Summary of Biological Activities

Activity TypeDescription
Energy ProductionFacilitates ATP generation through the TCA cycle
Cellular SignalingActivates pathways regulating metabolism and thermogenesis
Gene ExpressionModulates expression of metabolic genes
Therapeutic EffectsPotential applications in treating obesity, sepsis, and cancer

Q & A

Basic Research Questions

Q. How is (1,2,3,4-¹³C₄)butanedioic acid synthesized, and what are the critical purity considerations for its use in metabolic studies?

Synthesis typically involves introducing ¹³C-labeled precursors (e.g., ¹³C-enriched acetic acid or malonic acid derivatives) into the succinic acid backbone via chemical or enzymatic routes. Critical purity considerations include:

  • Isotopic enrichment verification : Mass spectrometry (MS) or nuclear magnetic resonance (NMR) ensures ≥99% isotopic purity to avoid interference in tracer studies .
  • HPLC purification : ≥95% chemical purity is required to eliminate unlabeled contaminants, which could skew metabolic flux data .
  • Storage stability : Stored at 2–8°C to prevent degradation and isotopic scrambling, as recommended for similar ¹³C-labeled carboxylic acids .

Q. What are the recommended storage conditions for (1,2,3,4-¹³C₄)butanedioic acid to ensure isotopic stability over time?

  • Temperature : Store at 2–8°C in airtight containers to minimize hydrolysis or oxidation, as per guidelines for ¹³C-labeled glutaric acid derivatives .
  • Desiccation : Use anhydrous conditions to prevent isotopic exchange with water, which could dilute ¹³C enrichment .
  • Limited shelf life : Labeled compounds with limited stability should be used within six months, with periodic purity checks via MS .

Advanced Research Questions

Q. How can (1,2,3,4-¹³C₄)butanedioic acid be integrated into ¹³C metabolic flux analysis (MFA) to elucidate TCA cycle dynamics in mammalian cell cultures?

  • Tracer design : Administer ¹³C₄-butanedioic acid as a substrate to track its incorporation into TCA intermediates (e.g., citrate, α-ketoglutarate) via LC-MS or GC-MS. Isotopomer distributions reveal flux ratios between oxidative and reductive pathways .
  • Data normalization : Use internal standards like ¹³C₄-PFOA (perfluorooctanoic acid) to correct for matrix effects in mass spectrometry, ensuring accurate quantification of labeled metabolites .
  • Flux calculation : Apply computational tools (e.g., INCA, OpenFLUX) to model isotopic labeling patterns and infer flux rates through competing pathways like glycolysis vs. glutaminolysis .

Q. What strategies resolve isotopic interference when using (1,2,3,4-¹³C₄)butanedioic acid in complex biological matrices with overlapping mass spectra?

  • High-resolution MS : Use Orbitrap or time-of-flight (TOF) systems to distinguish ¹³C₄-butanedioic acid (M+4) from endogenous unlabeled species (M+0) and partially labeled analogs (M+1–M+3) .
  • Chromatographic separation : Optimize LC gradients to resolve co-eluting isomers (e.g., fumarate vs. succinate) that share similar fragmentation patterns .
  • Isotope dilution analysis : Spike samples with ¹³C₈-labeled internal standards (e.g., ¹³C₈-PFOA) to correct for ion suppression/enhancement in electrospray ionization .

Q. How do researchers validate the isotopic integrity of (1,2,3,4-¹³C₄)butanedioic acid during long-term cell culture experiments?

  • Periodic QC checks : Analyze aliquots of culture medium via LC-MS to confirm the absence of ¹³C loss due to microbial degradation or abiotic decomposition .
  • Control experiments : Compare labeling patterns in wild-type vs. knockout cell lines (e.g., succinate dehydrogenase mutants) to verify pathway-specific tracer utilization .
  • Cross-validation : Use complementary techniques like NMR to detect unexpected isotopic scrambling, such as ¹³C migration to adjacent carbons .

Q. Methodological Notes

  • Sourcing : Prioritize suppliers like Sigma-Aldrich or Wellington Laboratories, which provide certificates of analysis (COA) for isotopic and chemical purity .
  • Experimental design : Include negative controls (unlabeled butanedioic acid) and technical replicates to account for instrument variability .
  • Data reporting : Adhere to MIAPE (Minimum Information About a Proteomics Experiment) standards for transparency in isotopic tracer studies .

Properties

IUPAC Name

(1,2,3,4-13C4)butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O4/c5-3(6)1-2-4(7)8/h1-2H2,(H,5,6)(H,7,8)/i1+1,2+1,3+1,4+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDYFGRWQOYBRFD-JCDJMFQYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH2]([13CH2][13C](=O)O)[13C](=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10584023
Record name (~13~C_4_)Butanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10584023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.059 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201595-67-7
Record name (~13~C_4_)Butanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10584023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 201595-67-7
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Synthesis routes and methods I

Procedure details

This Example describes a process used for making reaction product 6 as indicated in Table 2, namely a reaction product of di-isopropanolamine, benzoic acid and succinic acid anhydride. A 1 liter reaction flask was provided with a mechanical agitator, a thermometer and a DeanStark arrangement. 261.06 g (1.960 mol) of di-isopropanolamine (type S, BASF) 540.88 g (4.429 mol) benzoic acid (Aldrich) and 69.69 g (0.696 mol) of succinic acid anhydride (Aldrich) were placed in the flask. A small quantity of o-xylene, about 60 ml, was added as entraining agent to remove the liberated water. The reaction mixture was kept under a nitrogen atmosphere and heated for 1 hour at 165° C., whereafter the reaction temperature was raised to 180° C. After 6 hours the temperature was reduced to 160° C. and the flask was evacuated to remove the o-xylene. It was possible to draw off the reaction mixture after about 1 hour. Analysis showed that the number-averaged molecular weight (Mn) was 583 and the weight-averaged molecular weight (Mw) was 733. The ratio between Mw and Mn (1.26) showed that there was a mixture of compounds formed. The diagram below (formula 1) indicates what compounds may form during the reaction between di-isopropanolamine, benzoic acid and succinic acid (it should be noted that formula 1 is the most probable structure of the resulting compounds). The reaction shows the formation of a mono-disperse compound. The ratio in respect of reactants as indicated in the formula belongs to a chosen value for n. This ratio need not necessarily be identical to the ratio for the overall reaction, where in fact a mixture of compounds with different values for n is formed. In the reaction according to this example, a ratio has been chosen which is equal to 2.82:6.36:1 (di-isopropanolamine:benzoic acid:succinic acid anhydride). This means that there are 3×2.82=8.46 mol equivalents of reactive NH/OH groups in the amine, as against 6.36+2×1.00=8.36 mol equivalents of acid groups in the benzoic acid and anhydride. There is therefore only a very small excess (about 1%) of di-isopropanolamine.
[Compound]
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[Compound]
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di-isopropanolamine
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[Compound]
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di-isopropanolamine
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261.06 g
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reactant
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Quantity
69.69 g
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Synthesis routes and methods II

Procedure details

Cocrystals of fluoxetine HCl and succinic acid were prepared as follows. In one preparation, a 458 mg sample of fluoxetine HCl was dissolved in 8 mL of acetonitrile by heating the solution gently. A 78 mg sample of succinic acid was added to the warm solution and dissolved. The solution was allowed to evaporate rapidly in a crystallization dish. Well-formed crystals as blocks formed as the solvent evaporated over 8 minutes. The product was collected on filter paper and dried to yield 401 mg of fluoxetine HCl:succinic acid (2:1) cocrystal (75% yield).
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Synthesis routes and methods III

Procedure details

Cocrystals of fluoxetine HCl and succinic acid were prepared as follows. A 6.00 g sample of fluoxetine HCl and 1.01 g of fumaric acid were dissolved in 20 mL of ethanol with heating. The solution was filtered through a 0.2 μm nylon filter, concentrated to a volume of 8 mL, and cooled in an ice bath for 6 hours. The solid material was isolated on filter paper and allowed to dry in the air to give 5.74 g (82% yield) of fluoxetine HCl:fumaric acid (2:1) cocrystal. The measured melting points were 158° C. for fluoxetine HCl, >300° C. (decomposes) for fumaric acid, and 164° C. for the cocrystal. The cocrystal is expected to have a good toxicology profile, since fumaric acid is known to be safe and appears on the Generally Recognized As Safe (“GRAS”) list from the U.S. Food and Drug Administration.
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Synthesis routes and methods IV

Procedure details

The procedure described in Example 1 was followed except that 20 g of a 25% solution of ammonium succinate was combined with 45 g tricaprylamine and 5 g dodecanol. The reaction mixture was heated for 1.5 hours at 120–125° C. and atmospheric pressure, resulting in a conversion of about 84% from ammonium succinate to a mixture of succinic acid and succinic acid ester.
[Compound]
Name
solution
Quantity
0 (± 1) mol
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45 g
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5 g
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Synthesis routes and methods V

Procedure details

The procedure described in Example 1 was followed except that 50 g of a 25% solution of ammonium succinate was combined with 50 g dodecanol. The reaction mixture was heated for 3 hours at 105–110° C. and a reduced pressure of 1.1–2.2 mm Hg, resulting in a conversion of about 99% from ammonium succinate to a mixture of succinic acid plus succinic acid ester.
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solution
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

(1,2,3,4-13C4)butanedioic acid
(1,2,3,4-13C4)butanedioic acid
(1,2,3,4-13C4)butanedioic acid
(1,2,3,4-13C4)butanedioic acid
(1,2,3,4-13C4)butanedioic acid
(1,2,3,4-13C4)butanedioic acid

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